2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with significant applications in scientific research. Its structure includes a dibenzo thiepin core, a piperazine ring, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps:
Formation of the Dibenzo Thiepin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dibenzo thiepin structure.
Chlorination: The dibenzo thiepin core is then chlorinated to introduce the chlorine atom at the desired position.
Piperazine Ring Introduction: The chlorinated dibenzo thiepin is reacted with piperazine to form the piperazine-substituted dibenzo thiepin.
Phenol Group Addition: Finally, the phenol group is introduced through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol involves:
Molecular Targets: Binding to specific receptors or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
- 2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]ethanol
Uniqueness
2-(((4-(2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazinyl)imino)methyl)phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
86758-97-6 |
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Molecular Formula |
C25H24ClN3OS |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C25H24ClN3OS/c26-20-9-10-24-19(15-20)16-22(21-6-2-4-8-25(21)31-24)28-11-13-29(14-12-28)27-17-18-5-1-3-7-23(18)30/h1-10,15,17,22,30H,11-14,16H2/b27-17+ |
InChI Key |
DOIAKZLJOJSCCH-WPWMEQJKSA-N |
Isomeric SMILES |
C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)/N=C/C5=CC=CC=C5O |
Canonical SMILES |
C1CN(CCN1C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)N=CC5=CC=CC=C5O |
Origin of Product |
United States |
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